molecular formula C16H20FNO2 B13737467 Acetic acid, (m-fluorophenyl)-, tropan-3-yl ester hydrochloride CAS No. 16048-45-6

Acetic acid, (m-fluorophenyl)-, tropan-3-yl ester hydrochloride

Cat. No.: B13737467
CAS No.: 16048-45-6
M. Wt: 277.33 g/mol
InChI Key: SKFBCNNCGWHFDQ-UHFFFAOYSA-N
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Description

Acetic acid, (m-fluorophenyl)-, tropan-3-yl ester hydrochloride is a chemical compound that belongs to the class of tropane alkaloids This compound is characterized by the presence of a tropane ring, a fluorophenyl group, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (m-fluorophenyl)-, tropan-3-yl ester hydrochloride typically involves the esterification of acetic acid with a tropane derivative and a fluorophenyl group. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (m-fluorophenyl)-, tropan-3-yl ester hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Acetic acid, (m-fluorophenyl)-, tropan-3-yl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetic acid, (m-fluorophenyl)-, tropan-3-yl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, (p-fluorophenyl)-, tropan-3-yl ester hydrochloride
  • Acetic acid, (o-fluorophenyl)-, tropan-3-yl ester hydrochloride
  • Acetic acid, (m-chlorophenyl)-, tropan-3-yl ester hydrochloride

Uniqueness

Acetic acid, (m-fluorophenyl)-, tropan-3-yl ester hydrochloride is unique due to the specific positioning of the fluorine atom on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

CAS No.

16048-45-6

Molecular Formula

C16H20FNO2

Molecular Weight

277.33 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(3-fluorophenyl)acetate

InChI

InChI=1S/C16H20FNO2/c1-18-13-5-6-14(18)10-15(9-13)20-16(19)8-11-3-2-4-12(17)7-11/h2-4,7,13-15H,5-6,8-10H2,1H3

InChI Key

SKFBCNNCGWHFDQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)CC3=CC(=CC=C3)F

Origin of Product

United States

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